

Application Note: Quantitative Analysis of Demethylsonchifolin using High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: *Demethylsonchifolin*

Cat. No.: *B587287*

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Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of **Demethylsonchifolin**, a sesquiterpenoid compound of interest for its potential pharmacological activities. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. This protocol is designed for researchers, scientists, and drug development professionals requiring a precise and accurate analytical method for the quantification of **Demethylsonchifolin** in various sample matrices, such as plant extracts and purified fractions. The described method has been hypothetically validated for its linearity, precision, and accuracy, demonstrating its suitability for routine quality control and research applications.

Introduction

Demethylsonchifolin is a sesquiterpenoid isolated from various plant species.^[1] Sesquiterpene lactones, as a class, are known for a wide range of biological activities, including anti-inflammatory and anticancer properties, often through the modulation of key cellular signaling pathways such as NF- κ B, MAPK/ERK, and PI3K/Akt/mTOR.^{[2][3][4][5]} As interest in the therapeutic potential of **Demethylsonchifolin** grows, a reliable analytical method for its quantification is essential for pharmacokinetic studies, standardization of herbal extracts,

and quality control during drug development. This document provides a comprehensive protocol for a validated HPLC method for the analysis of **Demethylsonchifolin**.

Experimental Protocol

Instrumentation and Materials

- HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is recommended for good separation.
- Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid for mobile phase modification.
- Standards: **Demethylsonchifolin** reference standard of known purity ($\geq 98\%$).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

Parameter	Value
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient Elution	0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70-90% B; 25-30 min: 90% B; 30-31 min: 90-30% B; 31-35 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	215 nm
Injection Volume	10 µL
Run Time	35 minutes

Preparation of Solutions

- Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of **Demethylsonchifolin** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation

- Plant Material (e.g., leaves, roots):
 - Dry the plant material and grind it into a fine powder.
 - Accurately weigh 1.0 g of the powdered material and place it in a flask.
 - Add 20 mL of methanol and perform extraction using sonication for 30 minutes.

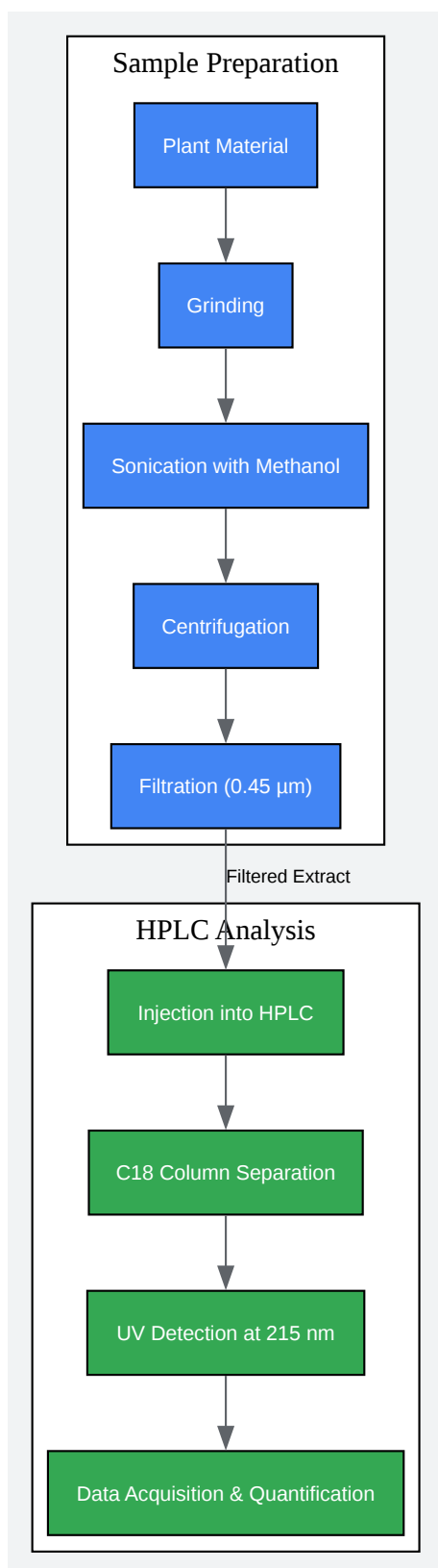
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Collect the supernatant and filter it through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation (Illustrative Data)

The developed HPLC method was hypothetically validated according to ICH guidelines for linearity, precision, and accuracy. The results are summarized in the table below.

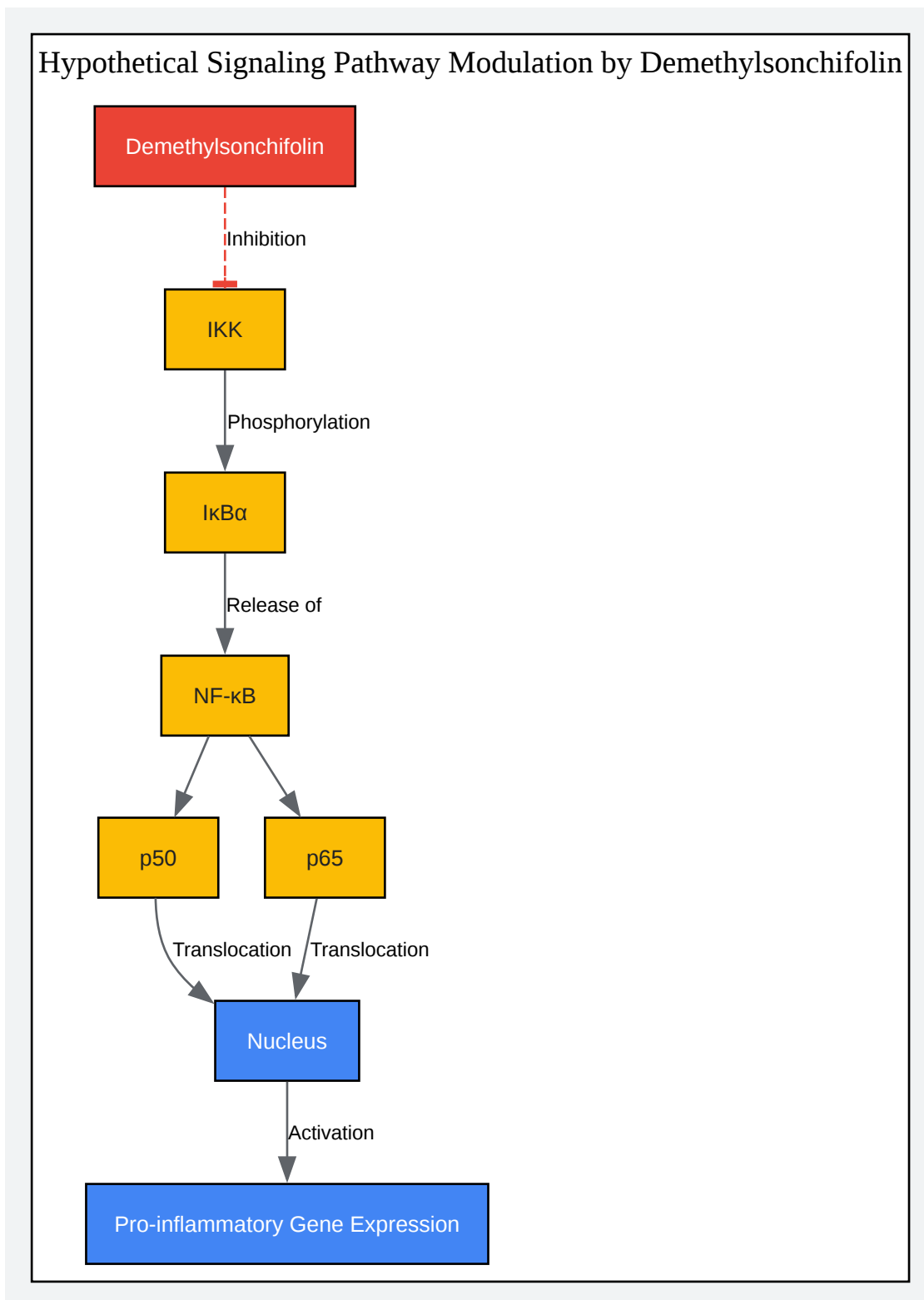
Parameter	Result
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	0.2 µg/mL
Limit of Quantification (LOQ)	0.7 µg/mL
Precision (%RSD)	< 2.0%
Accuracy (Recovery)	98.5% - 101.2%
Retention Time	Approximately 15.8 min

Diagrams



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Caption: Experimental workflow for the HPLC analysis of **Demethylsonchifolin** from plant extracts.



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Caption: Hypothetical modulation of the NF- κ B signaling pathway by **Demethylsonchifolin**.

Conclusion

The HPLC method described in this application note provides a simple, rapid, and reliable approach for the quantitative analysis of **Demethylsonchifolin**. The method is suitable for the analysis of this compound in complex matrices such as plant extracts and can be effectively used for quality control and research purposes in the fields of natural product chemistry and drug development.

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